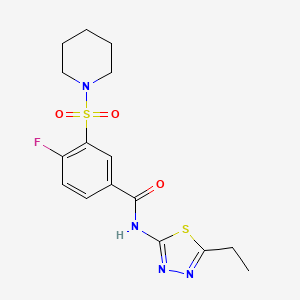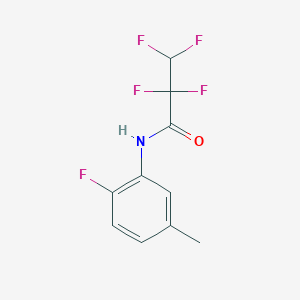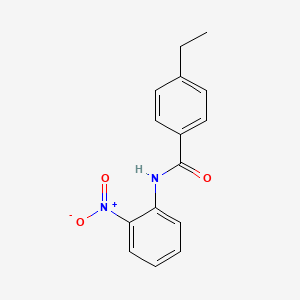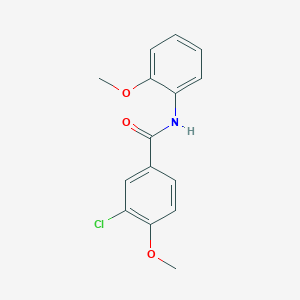![molecular formula C17H14N2O3 B4406182 [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate](/img/structure/B4406182.png)
[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate
Overview
Description
[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate acylhydrazone, which then cyclizes to form the oxadiazole ring.
Another method involves the use of a base such as potassium carbonate (K2CO3) to promote the cyclization of hydrazides with carboxylic acids. This method is advantageous due to its mild reaction conditions and good functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents under mild to moderate temperatures.
Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF) under controlled temperatures.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxidation of the phenyl groups can lead to the formation of phenolic derivatives.
Reduction: Reduction can yield amine derivatives if the oxadiazole ring is reduced.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Research has indicated potential antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.
Phenylpropanoate derivatives: Compounds with similar propanoate groups but different aromatic substituents.
Uniqueness
[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate is unique due to the combination of the oxadiazole ring and the phenylpropanoate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)21-14-10-8-13(9-11-14)17-18-16(19-22-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGDZBVNNIBTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B4406115.png)
![2-[2-Chloro-6-ethoxy-4-[(furan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4406118.png)
![2-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406126.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)
![4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406156.png)
![[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl] acetate](/img/structure/B4406163.png)
![4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4406167.png)
![4-[2-[2-(4-Phenylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4406170.png)


![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)
